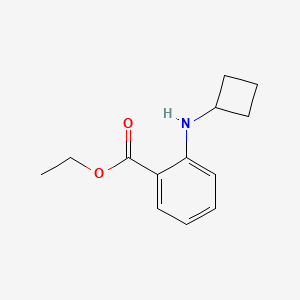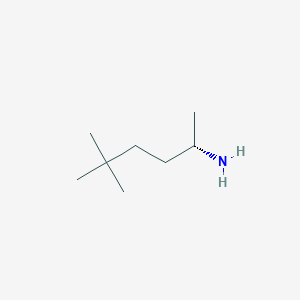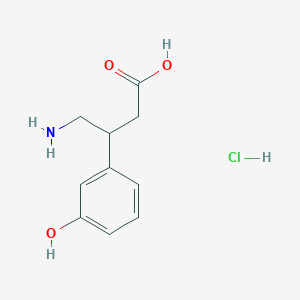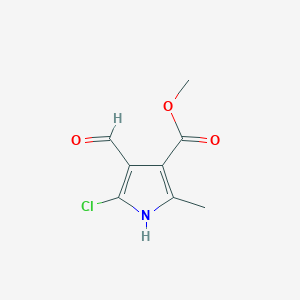
4-Ethynyl-5-fluoro-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethynyl group at position 4, a fluorine atom at position 5, and a methyl group at position 6. These substitutions confer unique chemical and biological properties to the molecule, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of 4,6-dihydroxy-2-methylpyrimidine, which is then subjected to halogenation to introduce the fluorine atom at position 5. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling: Palladium catalysts with copper co-catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic systems .
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also contains a fluorine atom in the pyrimidine ring.
4-Ethynyl-5-fluorouridine: A nucleoside analog with similar structural features and potential antiviral activity.
6-Methylpyrimidine: A simpler pyrimidine derivative used as a precursor in various synthetic applications.
Uniqueness
4-Ethynyl-5-fluoro-6-methylpyrimidine is unique due to the combination of its ethynyl, fluorine, and methyl substituents. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H5FN2 |
|---|---|
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
4-ethynyl-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C7H5FN2/c1-3-6-7(8)5(2)9-4-10-6/h1,4H,2H3 |
InChI-Schlüssel |
UYHYTIOATFNNKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)

